Expression Patterns of SNORD116 in Diverse Tissues: A Technical Guide
Expression Patterns of SNORD116 in Diverse Tissues: A Technical Guide
An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression patterns of the small nucleolar RNA (snoRNA), SNORD116, across various human tissues. SNORD116 is a non-coding RNA implicated in the pathogenesis of Prader-Willi syndrome (PWS), a complex neurodevelopmental disorder. A thorough understanding of its tissue-specific expression is crucial for elucidating its biological functions and for the development of targeted therapeutics. This document summarizes quantitative expression data, details key experimental methodologies for SNORD116 detection, and visualizes associated signaling pathways.
Data Presentation: Quantitative Expression of SNORD116 Host Gene (SNHG14)
The individual SNORD116 snoRNAs are processed from the introns of the long non-coding RNA, Small Nucleolar RNA Host Gene 14 (SNHG14)[1][2]. Therefore, the expression level of SNHG14 can serve as a proxy for the potential expression of SNORD116. The following table summarizes the median expression of SNHG14 in Transcripts Per Million (TPM) across a range of human tissues, based on data from the Genotype-Tissue Expression (GTEx) project.[1][3]
| Tissue | Median Expression (TPM) of SNHG14 |
| Brain Tissues | |
| Brain - Cerebellum | 15.94 |
| Brain - Cortex | 12.43 |
| Brain - Frontal Cortex (BA9) | 11.98 |
| Brain - Caudate (basal ganglia) | 11.45 |
| Brain - Nucleus accumbens (basal ganglia) | 11.16 |
| Brain - Putamen (basal ganglia) | 10.97 |
| Brain - Hypothalamus | 10.15 |
| Brain - Cerebellar Hemisphere | 9.87 |
| Brain - Amygdala | 9.54 |
| Brain - Hippocampus | 8.98 |
| Brain - Substantia nigra | 7.03 |
| Brain - Anterior cingulate cortex (BA24) | 6.84 |
| Brain - Spinal cord (cervical c-1) | 4.96 |
| Other Tissues | |
| Testis | 6.78 |
| Pituitary | 5.34 |
| Adrenal Gland | 3.91 |
| Thyroid | 3.25 |
| Nerve - Tibial | 2.98 |
| Ovary | 2.51 |
| Uterus | 1.98 |
| Prostate | 1.87 |
| Artery - Aorta | 1.76 |
| Artery - Coronary | 1.69 |
| Artery - Tibial | 1.65 |
| Esophagus - Muscularis | 1.54 |
| Colon - Sigmoid | 1.49 |
| Heart - Atrial Appendage | 1.45 |
| Stomach | 1.39 |
| Lung | 1.32 |
| Small Intestine - Terminal Ileum | 1.28 |
| Adipose - Subcutaneous | 1.25 |
| Skin - Sun Exposed (Lower leg) | 1.21 |
| Esophagus - Gastroesophageal Junction | 1.18 |
| Heart - Left Ventricle | 1.15 |
| Muscle - Skeletal | 1.09 |
| Breast - Mammary Tissue | 1.05 |
| Colon - Transverse | 1.02 |
| Skin - Not Sun Exposed (Suprapubic) | 0.98 |
| Esophagus - Mucosa | 0.95 |
| Adipose - Visceral (Omentum) | 0.92 |
| Pancreas | 0.85 |
| Spleen | 0.78 |
| Kidney - Cortex | 0.75 |
| Liver | 0.68 |
| Whole Blood | 0.54 |
| Cells - EBV-transformed lymphocytes | 0.49 |
| Cells - Cultured fibroblasts | 0.45 |
| Vagina | 0.41 |
| Cervix - Ectocervix | 0.38 |
| Fallopian Tube | 0.35 |
| Bladder | 0.32 |
| Cervix - Endocervix | 0.29 |
| Minor Salivary Gland | 0.25 |
| Bone Marrow | 0.18 |
Data sourced from the GTEx Portal, Release V8.[1][3] The data indicates the highest expression of the SNORD116 host gene in various brain regions, which is consistent with the known neurological functions and the phenotype of PWS.[4][5]
Experimental Protocols
Accurate detection and quantification of SNORD116 are essential for research and diagnostic purposes. The following sections provide detailed protocols for three key experimental techniques.
Quantitative Real-Time PCR (RT-qPCR) for SNORD116
RT-qPCR is a sensitive method for quantifying RNA levels. This protocol is adapted for the detection of small non-coding RNAs like SNORD116 using SYBR Green chemistry.
Workflow for SNORD116 RT-qPCR
Protocol:
-
Total RNA Isolation:
-
Isolate total RNA from tissue or cell samples using a method that retains small RNAs, such as a TRIzol-based protocol or a dedicated small RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis to check for integrity.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 100 ng to 1 µg of total RNA using a reverse transcriptase kit.
-
Due to the lack of a poly(A) tail on snoRNAs, use random hexamers or a mix of random primers and oligo(dT) primers for first-strand synthesis.
-
The reaction typically includes the RNA template, primers, dNTPs, reverse transcriptase buffer, and the reverse transcriptase enzyme.
-
Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10 min, 42-50°C for 30-60 min, followed by enzyme inactivation at 70-85°C for 5-15 min).[6][7]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction, combine:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
0.5 µL of forward primer (10 µM stock)
-
0.5 µL of reverse primer (10 µM stock)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
7 µL of nuclease-free water
-
-
Use primers specifically designed to amplify a unique region of a SNORD116 copy or a consensus sequence if targeting multiple copies.
-
Include a no-template control (NTC) to check for contamination.
-
Run the qPCR on a real-time PCR instrument with a standard cycling program:
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of SNORD116 to a stable endogenous control RNA (e.g., a housekeeping gene like GAPDH or a small non-coding RNA like U6 snRNA).
-
Calculate the relative expression of SNORD116 using the ΔΔCt method.
-
In Situ Hybridization (ISH) for SNORD116
In situ hybridization allows for the visualization of SNORD116 expression within the cellular context of a tissue section. This protocol describes a non-radioactive method using digoxigenin (B1670575) (DIG)-labeled probes.
Workflow for SNORD116 In Situ Hybridization
Protocol:
-
Probe Preparation:
-
Synthesize a DIG-labeled antisense RNA probe complementary to the SNORD116 sequence. A sense probe should also be synthesized as a negative control.
-
This is typically done by in vitro transcription from a linearized plasmid containing the SNORD116 sequence downstream of a T7 or SP6 promoter.
-
-
Tissue Preparation:
-
Fix fresh tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose/PBS solution (e.g., 30% sucrose) until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount on positively charged slides.
-
Store slides at -80°C until use.
-
-
Prehybridization:
-
Thaw slides and post-fix in 4% PFA for 10 minutes.
-
Wash slides in PBS.
-
Permeabilize the tissue by incubating with Proteinase K (1-10 µg/mL in PBS) for 5-15 minutes at 37°C. The time and concentration should be optimized for the tissue type.
-
Stop the digestion by washing in PBS.
-
Post-fix again in 4% PFA for 5 minutes.
-
Wash in PBS.
-
Incubate slides in prehybridization buffer (e.g., 50% formamide (B127407), 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL salmon sperm DNA) for at least 1 hour at the hybridization temperature (e.g., 55-65°C).[10]
-
-
Hybridization:
-
Denature the DIG-labeled probe by heating at 80-85°C for 5 minutes and then immediately placing on ice.
-
Dilute the probe in hybridization buffer (typically the same as the prehybridization buffer) to a final concentration of 100-500 ng/mL.
-
Remove the prehybridization buffer from the slides and add the hybridization solution containing the probe.
-
Cover with a coverslip and incubate in a humidified chamber overnight at the hybridization temperature.[11]
-
-
Post-Hybridization Washes (Stringency Washes):
-
Remove coverslips by briefly soaking in 5x SSC.
-
Wash slides in 2x SSC with 50% formamide at the hybridization temperature for 30 minutes.
-
Wash in 2x SSC at the hybridization temperature for 15 minutes.
-
Wash in 0.2x SSC at the hybridization temperature for 30 minutes (this is a high-stringency wash).
-
Wash in 0.2x SSC at room temperature for 5 minutes.
-
-
Immunodetection:
-
Rinse slides in a buffer such as MABT (Maleic acid buffer with Tween-20).
-
Block non-specific binding by incubating in a blocking solution (e.g., MABT with 2% Blocking Reagent and 20% heat-inactivated sheep serum) for 1-2 hours at room temperature.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.[11]
-
Wash slides extensively in MABT.
-
Equilibrate slides in a detection buffer (e.g., NTM: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2).
-
-
Color Development and Imaging:
-
Prepare the color development solution by adding NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) to the detection buffer.
-
Incubate the slides with the color development solution in the dark until the desired signal intensity is reached.
-
Stop the reaction by washing in PBS.
-
Counterstain with Nuclear Fast Red if desired.
-
Dehydrate the slides through an ethanol (B145695) series, clear with xylene, and mount with a coverslip.
-
Image the slides using a bright-field microscope.
-
Northern Blotting for SNORD116
Northern blotting is a classic technique to detect and determine the size of specific RNA molecules. This protocol is adapted for the detection of small RNAs using biotinylated probes and chemiluminescent detection.
Workflow for SNORD116 Northern Blotting
Protocol:
-
RNA Preparation and Electrophoresis:
-
Isolate total RNA as described in the RT-qPCR protocol.
-
Load 5-20 µg of total RNA per lane on a 15% denaturing polyacrylamide gel containing 7-8 M urea.
-
Run the gel in 1x TBE buffer until the bromophenol blue dye is near the bottom of the gel.[12]
-
-
Transfer and Crosslinking:
-
Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry or wet electroblotting apparatus.
-
After transfer, immobilize the RNA to the membrane by UV crosslinking.[13]
-
-
Probe Preparation:
-
Synthesize a DNA oligonucleotide probe complementary to the SNORD116 sequence.
-
Label the 3' end of the probe with biotin (B1667282) using a terminal deoxynucleotidyl transferase (TdT) labeling kit.[13][14]
-
-
Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb-Oligo) for at least 30 minutes at 42°C in a hybridization oven.[15]
-
Add the biotinylated probe to the hybridization buffer and incubate overnight at 42°C with rotation.
-
-
Washing and Detection:
-
Wash the membrane with a low-stringency wash buffer (e.g., 2x SSC, 0.1% SDS) at room temperature.
-
Perform high-stringency washes (e.g., 0.1x SSC, 0.1% SDS) at a temperature optimized for your probe (e.g., 50°C).[13]
-
Block the membrane in a blocking buffer for 30-60 minutes at room temperature.
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 30 minutes at room temperature.
-
Wash the membrane to remove unbound conjugate.
-
Incubate the membrane with a chemiluminescent HRP substrate and visualize the signal using a chemiluminescence imaging system.[16]
-
Signaling Pathways Involving SNORD116
The precise molecular function of SNORD116 is still under investigation, but evidence points to its role in regulating gene expression and influencing key cellular signaling pathways.
SNORD116 Regulatory Network
SNORD116 is thought to exert its effects through multiple mechanisms:
-
Regulation of NHLH2 and PCSK1: Studies suggest that SNORD116 may post-transcriptionally stabilize the mRNA of the transcription factor NHLH2. NHLH2, in turn, transcriptionally regulates PCSK1 (Proprotein Convertase Subtilisin/Kexin Type 1), an enzyme crucial for processing prohormones.[11] The dysregulation of this pathway could contribute to the endocrine abnormalities seen in PWS, such as impaired processing of pro-growth-hormone-releasing hormone, proinsulin, and proghrelin.[17]
-
Modulation of Insulin/IGF-1 and PI3K/mTOR Signaling: There is growing evidence that SNORD116 influences the insulin/IGF-1 and PI3K/mTOR signaling pathways.[2][18] The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[19] Disruption of this pathway by the loss of SNORD116 could explain many of the developmental and metabolic phenotypes associated with PWS.[18] For instance, loss of SNORD116 has been linked to elevated levels of Insulin-Like Growth Factor Binding Protein 7 (IGFBP7), which can modulate IGF-1 signaling.[20][21][22]
Conclusion
SNORD116 exhibits a predominant expression in the brain, with the highest levels found in the cerebellum and various cortical and subcortical regions. Its expression in other tissues is generally lower. The methodologies of RT-qPCR, in situ hybridization, and Northern blotting are critical tools for the continued investigation of SNORD116 expression and function. The emerging understanding of its role in regulating key signaling pathways, including the NHLH2/PCSK1 axis and the PI3K/mTOR pathway, provides a foundation for future research into the molecular basis of Prader-Willi syndrome and the development of novel therapeutic strategies. This guide serves as a technical resource to aid researchers in these endeavors.
References
- 1. Analysis of SNHG14: A Long Non-Coding RNA Hosting SNORD116, Whose Loss Contributes to Prader–Willi Syndrome Etiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Footprints in the Sno: investigating the cellular and molecular mechanisms of SNORD116 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of SNORD115 and SNORD116 ncRNA clusters during neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypothalamic expression of snoRNA Snord116 is consistent with a link to the hyperphagia and obesity symptoms of Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 9. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 10. rubensteinlab.ucsf.edu [rubensteinlab.ucsf.edu]
- 11. Hybridization and detection of small RNA samples with DIG-labeled probes [protocols.io]
- 12. A non-radioactive method for small RNA detection by northern blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nonradioactive Plant Small RNA Detection Using Biotin-Labeled Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. users.drew.edu [users.drew.edu]
- 16. Anti-RNA blotting with chemiluminescent detection [drummondlab.org]
- 17. fpwr.org [fpwr.org]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. researchgate.net [researchgate.net]
- 20. SNORD116 and growth hormone therapy impact IGFBP7 in Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. SNORD116 and growth hormone therapy impact IGFBP7 in Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
